molecular formula C18H23NO B250315 N-(1-adamantyl)-3-methylbenzamide

N-(1-adamantyl)-3-methylbenzamide

Cat. No.: B250315
M. Wt: 269.4 g/mol
InChI Key: SEBFDSUIBCQAFK-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-3-methylbenzamide is a benzamide derivative featuring a 1-adamantyl group attached to the amide nitrogen and a methyl substituent at the meta position of the benzamide ring. The adamantyl group, a rigid bicyclic hydrocarbon, imparts unique steric and electronic properties, enhancing lipophilicity and metabolic stability. This compound is of interest in medicinal chemistry and catalysis, particularly in metal-assisted C-H functionalization reactions, where the adamantyl group may act as a directing or stabilizing moiety .

Properties

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

N-(1-adamantyl)-3-methylbenzamide

InChI

InChI=1S/C18H23NO/c1-12-3-2-4-16(5-12)17(20)19-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3,(H,19,20)

InChI Key

SEBFDSUIBCQAFK-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC23CC4CC(C2)CC(C4)C3

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Amide Nitrogen

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : The nitrogen is substituted with a 2-hydroxy-1,1-dimethylethyl group, enabling N,O-bidentate coordination to transition metals.
  • Applications : Acts as a directing group in Pd- or Mn-catalyzed C-H functionalization, forming stable five-membered chelates with metals .
  • Synthesis: Achieved via coupling of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol (62% yield) .
  • Characterization : Confirmed by X-ray crystallography (CCDC deposition) and spectroscopy (NMR, IR, GC-MS) .
N-(1-Adamantylmethyl)-4-nitro-3-methylbenzamide
  • Structure : Incorporates a nitro group at the benzamide para position and an adamantylmethyl chain.
  • The adamantylmethyl chain increases steric bulk compared to the parent adamantyl group .
N-(1-Adamantyl)carbothioamides
  • Structure : Replaces the benzamide oxygen with sulfur (C=S instead of C=O).
  • Reactivity : Thiocarbamide derivatives show stronger metal coordination (e.g., with Pd or Cu), altering reaction pathways in C-H activation .

Substituent Effects on the Benzamide Ring

3-Amino-N-(3-trifluoromethylphenyl)benzamide
  • Structure: Features an amino group at the benzamide meta position and a CF3 group on the adjacent phenyl ring.
  • Electronic Effects: The electron-withdrawing CF3 group increases acidity of the amide proton, while the amino group serves as a directing group .
N-Methyl-3-(2-naphthyl-acetylamino)benzamides
  • Structure: Contains a naphthyl-acetylamino group, enhancing π-π stacking interactions.
  • Applications : Explored in drug design for kinase inhibition due to improved binding affinity .

Physicochemical and Reactivity Comparison

Compound Substituents (N/Ring) Melting Point (°C) Key Reactivity Applications
N-(1-adamantyl)-3-methylbenzamide Adamantyl (N), methyl (ring) Not reported Stabilizes metal chelates via steric bulk; moderate electrophilicity Catalysis, medicinal chemistry
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-dimethyl (N), methyl (ring) 81–83 Forms 5-membered chelates with Pd/Mn; hydroxyl enables H-bonding C-H functionalization
N-(1-Adamantyl)carbothioamide 5a Adamantyl (N), C=S 145–147 Stronger metal coordination (Pd, Cu); faster C-H activation Antimicrobial agents
3-Amino-N-(3-CF3-phenyl)benzamide NH2 (ring), CF3 (N-aryl) Not reported Enhanced acidity; directs electrophilic substitution Enzyme inhibition

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